Product packaging for Pentane-d12(Cat. No.:CAS No. 2031-90-5)

Pentane-d12

Cat. No.: B1360251
CAS No.: 2031-90-5
M. Wt: 84.22 g/mol
InChI Key: OFBQJSOFQDEBGM-HYVJACIRSA-N
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Description

Significance of Isotopic Labeling in Advanced Chemical Studies

Isotopic labeling is a technique that allows scientists to track the journey of molecules through reactions or biological pathways. synmr.instudysmarter.co.uk By introducing a "labeled" molecule containing an isotope like deuterium (B1214612), researchers can distinguish it from other molecules and monitor its transformation. synmr.increative-proteomics.com This method provides detailed insights into reaction mechanisms, metabolic pathways, and molecular structures that would otherwise be difficult to obtain. synmr.inportico.org

The use of stable isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is particularly advantageous because they are not radioactive, making them safe for a wide range of studies. studysmarter.co.uksymeres.com These labeled compounds are essential for identifying and understanding chemical and biological processes, with applications in drug metabolism, environmental analysis, and materials science. symeres.com

The Role of Deuterium Substitution in Elucidating Molecular Behavior and Reactivity

The substitution of hydrogen with deuterium introduces a change in mass, which in turn affects the vibrational energy of the chemical bonds. unam.mxajchem-a.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond. unam.mxlibretexts.org This difference in bond energy leads to a phenomenon known as the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are often slower than those involving a C-H bond. hwb.gov.inlibretexts.org

By measuring the KIE, chemists can gain critical information about the rate-determining step of a reaction, helping to elucidate its mechanism. hwb.gov.inportico.org Furthermore, the distinct mass of deuterium makes deuterated compounds easily distinguishable in techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org In mass spectrometry, the increased mass of the deuterated molecule and its fragments provides clear markers for analysis. nist.govrsc.org In NMR spectroscopy, deuterated solvents like Pentane-d12 are used to avoid interference from solvent signals, allowing for clearer observation of the analyte. ontosight.aismolecule.com

Detailed Research Findings

The utility of this compound and other deuterated compounds is well-documented across various research applications.

In Nuclear Magnetic Resonance (NMR) Spectroscopy , this compound is frequently used as a non-polar solvent. smolecule.comsigmaaldrich.com Its key advantage is the absence of hydrogen atoms, which eliminates interfering signals from the solvent in the ¹H NMR spectrum, providing a clean background to study the compound of interest. ontosight.ai The deuterium atoms also provide a lock signal for the spectrometer, which enhances the stability and accuracy of the measurements. smolecule.com

Mass Spectrometry is another analytical technique where deuterated compounds are indispensable. wikipedia.org this compound can be used as an internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of non-polar environmental contaminants. smolecule.com Because its retention time is similar to its non-deuterated analog but its mass is different, it allows for precise quantification. ontosight.ai The study of the mass spectra of deuterated hydrocarbons helps in understanding the fragmentation patterns of molecules upon ionization. nist.gov

In Metabolic Studies , the distinct properties of deuterated compounds allow them to be used as tracers. smolecule.com By introducing a molecule containing deuterium into a biological system, researchers can track its metabolic fate, providing insights into cellular processes and drug metabolism. symeres.comsmolecule.com

The Kinetic Isotope Effect (KIE) is a fundamental principle exploited in mechanistic studies. The difference in reaction rates between a compound and its deuterated version can provide strong evidence for a particular reaction mechanism. unam.mxlibretexts.org For instance, a significant KIE suggests that the cleavage of a C-H (or C-D) bond is part of the rate-determining step. libretexts.org

The synthesis of deuterated compounds like this compound can be achieved through various methods, including the exchange of hydrogen atoms with deuterium using deuterated reagents or by the reduction of suitable precursors with deuterium gas. smolecule.com One reported method involves the reaction of iron carbide with deuterium chloride and deuterated water. nasa.gov

The physical properties of this compound differ slightly from those of normal pentane (B18724) due to the increased molecular weight from the deuterium atoms. ontosight.ai

Physical Properties of Pentane vs. This compound

Property n-Pentane (C₅H₁₂) This compound (C₅D₁₂)
Molecular Formula C₅H₁₂ C₅D₁₂ cymitquimica.com
Molecular Weight 72.15 g/mol ontosight.ai 84.22 g/mol ontosight.aisigmaaldrich.com
Boiling Point 36.1 °C 36 °C sigmaaldrich.comscientificlabs.co.uk
Melting Point -129.7 °C -130 °C sigmaaldrich.comscientificlabs.co.uk
Density 0.626 g/mL at 20 °C 0.731 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk

| Refractive Index | 1.358 | 1.358 at 20°C sigmaaldrich.comscientificlabs.co.uk |

This table presents a comparison of the physical properties of n-Pentane and this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12 B1360251 Pentane-d12 CAS No. 2031-90-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,5-dodecadeuteriopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12/c1-3-5-4-2/h3-5H2,1-2H3/i1D3,2D3,3D2,4D2,5D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFBQJSOFQDEBGM-HYVJACIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174199
Record name Pentane-d12
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2031-90-5
Record name Pentane-d12
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentane-d12
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Record name 2031-90-5
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Synthetic Methodologies for Pentane D12 Production

Direct Deuteration Strategies for n-Pentane

Direct deuteration involves the direct exchange of hydrogen atoms for deuterium (B1214612) on an n-pentane substrate. This is typically achieved through catalytic hydrogen/deuterium (H/D) exchange reactions, often requiring robust catalysts to activate the stable C-H bonds of the alkane.

A highly effective and selective method for the perdeuteration of n-pentane utilizes a silica-supported hafnium-iridium bimetallic complex (HfIr/SiO₂). researchgate.net In a process known as H/D exchange, this catalyst facilitates the reaction between n-pentane and deuterium gas (D₂). researchgate.netresearchgate.net Research has shown that under specific experimental conditions, this bimetallic catalyst achieves high conversion and selectivity for perdeuteration, with minimal side reactions like deuterogenolysis (C-C bond cleavage). researchgate.net In contrast, the corresponding monometallic catalysts, Hf/SiO₂ and Ir/SiO₂, are significantly less effective and promote the undesirable C-C bond scission. researchgate.netresearchgate.net

Another established approach involves liquid-phase exchange over fixed-bed, carbon-supported platinum group metal catalysts. cdnsciencepub.com Catalysts such as rhodium, platinum, and palladium on carbon have been used for the perdeuteration of various linear and cyclic alkanes. cdnsciencepub.com This method operates at elevated temperatures (190-200 °C) and results in products with high isotopic purity without causing structural isomerization or molecular cracking. cdnsciencepub.com

More advanced catalyst systems, such as rigid, electron-rich iridium pincer complexes, have also been developed for H/D exchange in unactivated alkanes. rsc.org These catalysts can activate C-H bonds under relatively mild conditions, using deuterium sources like D₂O. rsc.org For instance, studies on n-heptane, a similar linear alkane, have demonstrated substantial deuterium incorporation at both terminal and internal positions using such iridium complexes. rsc.org

Table 1: Direct Deuteration Catalysts for Alkanes
Catalyst SystemDeuterium SourceReaction ConditionsKey FindingsReference
HfIr/SiO₂D₂ gas (1 bar)250 °C, 3 hHighly efficient and selective for perdeuteration of n-pentane (>95% conversion, <2% deuterogenolysis). researchgate.net
Pt/C, Pd/C, Rh/CD₂ gas190–200 °CProduces perdeuterated alkanes with high isotopic purity; no cracking or isomerization observed. cdnsciencepub.com
Iridium PCP Pincer ComplexD₂O120 °C, 24 h (for n-heptane)Achieves significant deuterium incorporation at both terminal (63%) and methylene (B1212753) (28%) positions. rsc.org

Reduction-Based Approaches for Selective Deuterium Incorporation

Reduction-based methods synthesize deuterated pentanes by starting with an unsaturated or functionalized precursor and reducing it with a deuterium source. This strategy allows for the selective incorporation of deuterium atoms at specific positions within the molecule.

A primary example is the catalytic deuteration of an unsaturated pentane (B18724) precursor, such as 1-pentene (B89616) or 2-pentene. This reaction is analogous to catalytic hydrogenation, but deuterium gas (D₂) is used instead of hydrogen (H₂). The reaction involves bringing the alkene into contact with D₂ gas in the presence of a catalytic reduction catalyst. google.com A variety of heterogeneous catalysts are effective for this transformation, including platinum, palladium, and nickel. google.com The addition of two deuterium atoms occurs across the double bond, yielding a dideuterated pentane. To achieve full perdeuteration (Pentane-d12), this approach would need to be part of a more complex synthesis involving precursors with existing deuterium substitution.

The general principle of catalytic deuteration is applicable to a wide range of reducible functional groups. google.com While not directly starting from a pentane derivative, the reduction of other molecules can be adapted. For instance, the reduction of a pentyl halide (e.g., 1-bromopentane) using a deuteride-donating reagent could be a potential pathway, though less common for full deuteration compared to H/D exchange. The choice of deuterium source, catalyst, and reaction conditions (temperature, pressure) is crucial for controlling the efficiency and selectivity of the deuterium incorporation. google.com

Table 2: Reduction-Based Deuteration of Pentene
PrecursorDeuterium SourceCatalyst ExamplesProduct ExampleReference
1-PenteneD₂ gasPalladium (Pd), Platinum (Pt), Nickel (Ni)Pentane-1,2-d2 google.com
2-PenteneD₂ gasPalladium (Pd), Platinum (Pt), Nickel (Ni)Pentane-2,3-d2 google.com

Isomerization Pathways Facilitated by Deuterated Catalysts

Isomerization reactions, particularly those used in the petroleum industry to increase the octane (B31449) number of gasoline, can be adapted for deuterium incorporation. ajol.info The process of "hydroisomerization" typically converts linear alkanes like n-pentane into their branched isomers (isopentane, neopentane) over bifunctional catalysts. echemi.comchinesechemsoc.org These catalysts possess both metal sites for hydrogenation-dehydrogenation and acid sites for skeletal rearrangement. ajol.infoechemi.com

Common bifunctional catalysts include platinum supported on acidic materials like zeolites (e.g., ZSM-22, HBEA) or tungstated zirconia (WOx/ZrO₂). ajol.infochinesechemsoc.orgresearchgate.net The mechanism involves the dehydrogenation of the n-alkane on the metal site to form an alkene intermediate. This intermediate then moves to an acid site, where it is protonated to form a carbenium ion, which subsequently undergoes skeletal isomerization. researchgate.net The branched carbenium ion is then shuttled back to a metal site where it is re-hydrogenated to form the isoalkane product. echemi.com

If this hydroisomerization process is carried out in a deuterium-rich atmosphere (i.e., using D₂ gas instead of H₂), deuterium atoms can be incorporated into the alkane molecule during the final hydrogenation step. chinesechemsoc.org Furthermore, the reversible nature of the dehydrogenation/hydrogenation steps can lead to H/D exchange and scrambling across the molecule's framework, facilitating broader deuterium incorporation. chinesechemsoc.org Therefore, by performing the isomerization of pentane in the presence of D₂ and a suitable bifunctional catalyst, it is possible to produce deuterated isomers of pentane, and potentially deuterated n-pentane if the reaction equilibrium is controlled.

Table 3: Isomerization Catalysts for Deuterium Incorporation
Catalyst SystemProcessDeuteration MechanismKey InsightReference
Pt/Zeolites (e.g., ZSM-22, HBEA)HydroisomerizationDeuterium gas (D₂) is used for the re-hydrogenation of the isomerized carbenium ion intermediate.Bifunctional catalyst with metal (Pt) and acid (zeolite) sites is required. ajol.inforesearchgate.net
Pt/WOx/ZrO₂ (Platinum on Tungstated Zirconia)HydroisomerizationH/D exchange occurs on the catalyst surface, incorporating deuterium during the reaction cycle.Studies with D₂ show exchange with support protons and incorporation into the alkane. chinesechemsoc.orgresearchgate.net

Advanced Spectroscopic Applications of Pentane D12 in Chemical Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy Facilitated by Pentane-d12

In NMR spectroscopy, deuterated solvents are essential for obtaining high-quality spectra of dissolved analytes. chemicalbook.commyuchem.com this compound, with its non-polar nature, is particularly useful for the analysis of non-polar organic compounds that have limited solubility in more common deuterated solvents. smolecule.comdocbrown.info

The primary reason for using deuterated solvents in ¹H NMR is to prevent the large signal from the solvent's protons from overwhelming the signals of the analyte. quora.comresearchgate.net Since deuterium (B1214612) resonates at a significantly different frequency from protons, this compound is effectively "invisible" in a standard ¹H NMR experiment, allowing for a clear and unobstructed view of the analyte's proton signals. myuchem.comquora.com This is crucial for analyzing non-polar samples where a non-polar solvent is required to achieve sufficient concentration for detection. smolecule.com The physical properties of this compound are similar to its non-deuterated counterpart, making it an ideal substitute. guidechem.comsigmaaldrich.comcalpaclab.com

Table 1: Physical Properties of this compound

Property Value
Molecular Formula CD₃(CD₂)₃CD₃
Molecular Weight 84.22 g/mol
Boiling Point 36 °C
Melting Point -130 °C
Density 0.731 g/mL at 25 °C
Refractive Index n20/D 1.358

Data sourced from multiple references. sigmaaldrich.comsigmaaldrich.comcalpaclab.com

Modern NMR spectrometers rely on a deuterium lock system to maintain the stability of the magnetic field over the course of an experiment. msu.eduuic.eduumich.edu The magnetic field strength of superconducting magnets can drift over time, which would cause spectral peaks to broaden and shift, compromising the resolution and accuracy of the data. researchgate.netumich.edu The spectrometer contains a separate transmitter and receiver tuned to the deuterium frequency. uic.educornell.edu This system continuously monitors the resonance frequency of the deuterium in the this compound solvent. researchgate.netcornell.edu If any drift in the magnetic field occurs, the lock system detects the change in the deuterium frequency and applies a correction current to a coil, thereby restoring the field to its precise, constant value. uic.eduumich.edubuffalo.edu This field/frequency lock is essential for long-duration experiments and for obtaining high-resolution spectra with accurate chemical shift measurements. msu.edu

The use of this compound as a non-polar, non-coordinating solvent is beneficial for studying the intrinsic structure and dynamics of molecules without interference from solvent-solute interactions, such as hydrogen bonding. In this inert environment, subtle intramolecular interactions, conformational preferences, and dynamic processes of non-polar analytes can be observed more clearly. Techniques like the Nuclear Overhauser Effect (NOE) can be employed to determine spatial proximities between protons within a molecule, providing critical data for 3D structural elucidation. The low viscosity of this compound also facilitates the study of molecular tumbling and rotational dynamics, which influence NMR relaxation times and provide insights into the size and shape of molecules in solution. smolecule.com

Quantitative NMR (qNMR) is a powerful technique for determining the concentration or purity of a substance. acanthusresearch.comfujifilm.comemerypharma.com The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. acanthusresearch.comox.ac.uk For accurate quantification, an internal standard (IS) of known purity and concentration is added to the sample. jeol.com

This compound can be utilized as an internal standard in certain qNMR applications, particularly when analyzing complex mixtures where protonated pentane (B18724) might be a component. However, more commonly, deuterated compounds serve as the solvent, and a non-deuterated, stable compound with a simple spectrum that does not overlap with the analyte signals is chosen as the internal standard. acanthusresearch.comfujifilm.com The key requirements for a qNMR internal standard are high purity, chemical stability, and having signals in a region of the spectrum free from overlap with the analyte signals. acanthusresearch.comfujifilm.com The use of a certified reference material (CRM) as an internal standard ensures that the purity assessment is traceable to the International System of Units (SI). fujifilm.combipm.org

Table 2: Key Parameters for qNMR using an Internal Standard

Parameter Description Importance
Analyte Weight (m_analyte) Precisely measured weight of the sample. Essential for calculating purity or concentration. jeol.com
IS Weight (m_IS) Precisely measured weight of the internal standard. The basis of the quantitative comparison. jeol.com
Analyte Integral (I_analyte) Integrated area of a specific analyte signal. Proportional to the number of analyte protons. acanthusresearch.com
IS Integral (I_IS) Integrated area of a specific internal standard signal. Proportional to the number of IS protons. acanthusresearch.com
Analyte Molar Mass (M_analyte) Molar mass of the analyte. Used in the final purity calculation. fujifilm.com
IS Molar Mass (M_IS) Molar mass of the internal standard. Used in the final purity calculation. fujifilm.com
Number of Protons (N) Number of protons giving rise to the selected integral for both analyte and IS. Normalizes the integral values. fujifilm.com

| Purity of IS (P_IS) | Certified purity of the internal standard. | Ensures accuracy of the final result. fujifilm.com |

Dynamic Nuclear Polarization (DNP) is a sensitivity-enhancement technique in NMR spectroscopy that can boost signal intensities by several orders of magnitude. wikipedia.orgbridge12.com The method involves transferring the high spin polarization of electrons to the surrounding nuclear spins through microwave irradiation. bridge12.comrsc.org This is particularly valuable for solid-state NMR and for analyzing samples at very low concentrations. wikipedia.org

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications of this compound

In mass spectrometry, isotopically labeled compounds, including deuterated ones like this compound, are widely used as internal standards for quantitative analysis. rsc.orgnih.gov This approach, known as isotope dilution mass spectrometry (IDMS), is considered a gold standard for quantification due to its high accuracy and precision. researchgate.net

When coupled with a separation technique like gas chromatography (GC), this compound can be used to quantify volatile and semi-volatile organic compounds. In a typical GC-MS analysis, a known amount of the deuterated internal standard (e.g., this compound) is added to the sample before preparation and analysis. The deuterated standard co-elutes with or elutes very close to the non-deuterated analyte (e.g., pentane). nih.govchromforum.org Because the standard and analyte have nearly identical chemical and physical properties, they behave similarly during sample extraction, cleanup, and injection, correcting for any sample loss or variability in the process. rsc.orgnih.gov

The mass spectrometer distinguishes between the analyte and the deuterated standard based on their mass-to-charge (m/z) ratio. rsc.org By comparing the peak area of the analyte to the peak area of the internal standard, a precise quantification of the analyte can be achieved, even if the absolute instrument response fluctuates between runs. researchgate.netnih.gov

Table 3: Mentioned Compounds

Compound Name
This compound
n-pentane

This compound as an Internal Standard for Quantitative Analysis in GC-MS

In quantitative Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard (IS) is a crucial component for achieving accurate and precise measurements by correcting for variations in sample preparation and instrument response. scioninstruments.com An ideal internal standard is a compound that is chemically similar to the analyte(s) of interest but can be clearly distinguished by the detector. scioninstruments.com this compound, a deuterated form of pentane, serves as an excellent internal standard for the analysis of volatile organic compounds (VOCs), particularly for the quantification of its non-deuterated counterpart, n-pentane, and other structurally similar light hydrocarbons. scioninstruments.comresearchgate.net

The key advantage of using a deuterated standard like this compound is that its chemical and physical properties (e.g., boiling point, polarity, and chromatographic retention time) are very similar to the analyte, n-pentane. scioninstruments.com This similarity ensures that both compounds behave almost identically during sample extraction, preparation, and injection into the GC-MS system. scioninstruments.com Consequently, any loss of analyte during these steps is mirrored by a proportional loss of the internal standard, allowing for reliable correction. scioninstruments.com

In the mass spectrometer, although this compound co-elutes with n-pentane, it is easily differentiated due to its higher mass-to-charge ratio (m/z). The molecular weight of n-pentane (C5H12) is approximately 72 g/mol , while this compound (C5D12) has a molecular weight of approximately 84 g/mol . nist.gov This mass difference of 12 atomic mass units allows the mass spectrometer to detect and quantify the two compounds independently, even when they exit the gas chromatography column at the same time. scioninstruments.com Quantification is performed by comparing the peak area of the analyte to the known, constant concentration of the added this compound. nih.gov This ratio-based approach significantly improves the reproducibility and accuracy of the quantitative results. scioninstruments.com

Calibration and Response Factor Determination in GC-MS with this compound

To perform quantitative analysis using an internal standard, it is necessary to establish a calibration curve and determine the response factor (RF) of the analyte relative to the internal standard. environics.comchromatographytoday.com The response factor accounts for differences in the ionization efficiency and detection sensitivity between the analyte and the internal standard in the mass spectrometer. chromatographytoday.com

The process begins with the preparation of a series of calibration standards containing known concentrations of the analyte (e.g., n-pentane) and a constant concentration of the internal standard, this compound. environics.comyoutube.com Each of these standards is then analyzed by GC-MS. A calibration curve is constructed by plotting the ratio of the analyte's peak area to the internal standard's peak area against the concentration of the analyte. environics.com This relationship should be linear over the expected concentration range of the samples. youtube.com

The Relative Response Factor (RRF) is calculated from this data. chromatographytoday.com It is a measure of the detector's response to the analyte compared to its response to the internal standard. nih.gov The RRF is determined using the following equation:

RRF = (Areaanalyte / AreaIS) × (ConcentrationIS / Concentrationanalyte)

Once the RRF is established from the calibration standards, the concentration of the analyte in an unknown sample can be calculated. The unknown sample is prepared by adding the same constant concentration of this compound. After GC-MS analysis, the peak areas of the analyte and the internal standard are measured, and the analyte's concentration is determined using the rearranged formula: nih.gov

Concentrationanalyte = (Areaanalyte / AreaIS) × (ConcentrationIS / RRF)

The use of this compound and the RRF method provides a robust analytical procedure that compensates for variations in injection volume, instrument drift, and matrix effects. brieflands.com

Interactive Data Table: Example Calibration Data for n-Pentane using this compound as Internal Standard

Standardn-Pentane Conc. (ppm)This compound Conc. (ppm)n-Pentane Peak AreaThis compound Peak AreaArea Ratio (Analyte/IS)
11.0105,00051,0000.098
25.01025,50050,5000.505
310.01051,00050,0001.020
420.010101,00049,5002.040
550.010252,00049,0005.143

Isotope Dilution Mass Spectrometry (IDMS) Techniques Employing this compound

Isotope Dilution Mass Spectrometry (IDMS) is a primary analytical technique that provides highly accurate and precise measurements with direct traceability to the International System of Units (SI). nist.gov It is considered a definitive method for quantitative analysis. researchgate.net The technique involves adding a known amount of an isotopically enriched version of the analyte, such as this compound, to a sample containing the native analyte, n-pentane. nist.govnih.gov

After adding the this compound "spike" to the sample, the two isotopic forms are allowed to equilibrate. The mixture is then introduced into a mass spectrometer, and the ratio of the native analyte to the isotopically labeled standard is measured. researchgate.net Because the amount of the added isotopic standard is known with high accuracy, the concentration of the native analyte in the original sample can be determined with very low uncertainty. nist.gov

The fundamental principle of IDMS is that once the isotopic spike is thoroughly mixed with the sample, the ratio of the isotopes will remain constant throughout the subsequent sample preparation and analysis steps. researchgate.net This makes the method exceptionally robust, as it is largely unaffected by analyte losses during extraction or purification, or by variations in instrument response. researchgate.net

The use of this compound in IDMS is particularly effective for the analysis of n-pentane in complex matrices, such as environmental or biological samples. The large mass difference between the deuterated standard and the native compound ensures that their respective mass spectral signals are well-resolved and free from isobaric interferences. This leads to a highly specific and sensitive measurement, capable of producing reference values for certifying reference materials and validating other analytical methods. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) Investigations of this compound

Experimental Infrared and Raman Spectral Analysis of n-Pentane-d12

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular structure and vibrations of molecules. Experimental spectra of n-Pentane-d12 have been collected and analyzed to understand its fundamental vibrational modes. researchgate.net The substitution of hydrogen with deuterium atoms significantly alters the vibrational frequencies due to the increased mass, a phenomenon known as the isotopic effect. This shift is invaluable for assigning specific vibrational modes, as C-D (carbon-deuterium) bond vibrations occur at lower frequencies than C-H (carbon-hydrogen) bond vibrations.

In the infrared spectrum of n-Pentane-d12, the characteristic C-D stretching vibrations appear in the region of 2000-2200 cm⁻¹, which is significantly lower than the C-H stretching region of ~2850-3000 cm⁻¹ for non-deuterated n-pentane. researchgate.netnih.gov Similarly, C-D bending and rocking modes are observed at lower wavenumbers compared to their C-H counterparts.

Raman spectroscopy provides complementary information. Studies on liquid n-pentane and n-pentane-d12 reveal distinct spectral features. For example, in the Raman spectrum of n-pentane, prominent bands are assigned to CH₃ and CH₂ stretching and bending modes. nih.gov In n-Pentane-d12, these bands are shifted to lower frequencies, which helps to resolve ambiguities in the vibrational assignments of the complex n-pentane spectrum. researchgate.net The analysis of these experimental spectra allows for the identification of different conformers (rotational isomers) that coexist at room temperature. openreview.netresearchgate.net

Interactive Data Table: Comparison of Major Vibrational Frequencies (cm⁻¹) for n-Pentane and n-Pentane-d12

Vibrational Moden-Pentane (approx. cm⁻¹)n-Pentane-d12 (approx. cm⁻¹)
Asymmetric CH₃/CD₃ Stretch2964~2220
Symmetric CH₃/CD₃ Stretch2877~2100
Asymmetric CH₂/CD₂ Stretch2935~2180
Symmetric CH₂/CD₂ Stretch2856~2090
CH₂/CD₂ Scissoring~1460~1050
CH₃/CD₃ Bending~1380~1030
C-C Stretch800-1200800-1150

Note: The values for n-Pentane-d12 are approximate and serve to illustrate the isotopic shift.

Computational Vibrational Spectroscopy for Assigning Molecular Modes of this compound

The experimental vibrational spectra of molecules like this compound can be complex due to the large number of vibrational modes and the presence of multiple conformers. arxiv.orgarxiv.org To accurately assign the observed spectral bands to specific molecular motions, researchers employ computational vibrational spectroscopy. researchgate.netresearchgate.net Methods such as Density Functional Theory (DFT) are used to calculate the theoretical vibrational frequencies and intensities for the different possible conformations of the molecule. researchgate.net

By comparing the computationally generated spectra with the experimental infrared and Raman spectra, a detailed and reliable assignment of the vibrational modes can be achieved. researchgate.netcore.ac.uk These calculations can predict the frequencies of stretching, bending, rocking, and twisting motions of the C-D and C-C bonds within the this compound molecule. The theoretical models help to differentiate between the spectral signatures of various conformers, such as the trans-trans (TT) and trans-gauche (TG) forms. researchgate.net This synergy between computational and experimental spectroscopy is essential for a complete understanding of the molecule's vibrational dynamics. researchgate.net

Conformational Analysis and Rotational Barriers through Deuterium Substitution in this compound

N-pentane can exist in several different spatial arrangements, or conformations, due to rotation around its carbon-carbon single bonds. researchgate.net The most stable conformations are the all-trans (trans-trans, TT) and the trans-gauche (TG). openreview.net Vibrational spectroscopy is a powerful tool for studying this conformational equilibrium. memphis.edu The different conformers have slightly different vibrational frequencies, and their corresponding peaks can sometimes be resolved in the Raman or infrared spectra. openreview.net

The study of this compound provides significant advantages for conformational analysis. The substitution of hydrogen with heavier deuterium atoms alters the vibrational frequencies and can help to separate overlapping spectral bands from different conformers. researchgate.net This isotopic substitution allows for a more precise determination of the energy differences and rotational barriers between the various conformations. umich.edu By analyzing the temperature dependence of the relative intensities of Raman or IR bands assigned to different conformers, the enthalpy difference between them can be determined experimentally. openreview.netresearchgate.net Comparing these experimental findings for both n-pentane and n-Pentane-d12 with high-level computational calculations provides a rigorous test of theoretical models describing the intramolecular forces that govern conformational preferences and rotational dynamics in simple alkanes. researchgate.net

Neutron Scattering Applications of this compound

Neutron scattering is a powerful technique for probing the structure and dynamics of materials at the atomic and molecular level. The scattering of neutrons by an atomic nucleus is dependent on the nuclear properties of the isotope. A key parameter is the neutron scattering length, which differs significantly between hydrogen and its isotope deuterium. This difference is the foundation of contrast variation methods in Small-Angle Neutron Scattering (SANS), where the strategic use of deuterated and non-deuterated components allows for the selective visualization of specific parts of a complex system. This compound, with all twelve hydrogen atoms replaced by deuterium, provides a high-contrast solvent environment for studying hydrogen-containing molecules.

Small-Angle Neutron Scattering (SANS) for Microstructure Characterization

Small-Angle Neutron Scattering (SANS) is an essential technique for characterizing the structure of materials on a length scale of 1 to 100 nanometers. In polymer science, SANS is employed to determine the size, shape, and conformation of polymer chains in solution and in the solid state. The use of a deuterated solvent like this compound is instrumental in these experiments. By dissolving a hydrogenous polymer in this compound, the polymer becomes highly "visible" to neutrons due to the large difference in scattering length density between the protonated polymer and the deuterated solvent. This high contrast maximizes the scattered signal from the polymer, allowing for precise determination of its structural parameters.

To illustrate the principle of contrast, the neutron scattering length densities (SLD) for this compound and a representative polyolefin, polyethylene (B3416737), are presented below. The contrast is proportional to the square of the difference in their SLDs.

CompoundChemical FormulaMolar Mass ( g/mol )Density (g/cm³)Coherent Scattering Length (fm)Scattering Length Density (10⁻⁶ Å⁻²)
This compoundC₅D₁₂84.220.73191.686.57
Polyethylene (monomer)-(CH₂)₂-28.050.95-0.748-0.32

Note: The scattering length density is calculated based on the chemical formula and the bulk density. The coherent scattering length is the sum of the scattering lengths of the constituent atoms.

The significant difference in the scattering length densities of this compound and polyethylene results in excellent contrast for SANS experiments, facilitating detailed microstructural analysis of polyolefin solutions.

Probing Solvent Quality and Polymer Thermodynamics with Deuterated Solvents like this compound

Beyond simple structural characterization, SANS experiments using deuterated solvents like this compound provide deep insights into the thermodynamic interactions between a polymer and a solvent. The quality of a solvent for a particular polymer dictates the conformation of the polymer chains. In a "good" solvent, polymer-solvent interactions are favorable, leading to an expanded coil conformation. Conversely, in a "poor" solvent, polymer-polymer interactions are preferred, causing the coil to collapse.

The thermodynamic interactions in a polymer solution can be quantified by the Flory-Huggins interaction parameter (χ) . A lower χ value (typically < 0.5) indicates a good solvent, while a higher value signifies a poor solvent. SANS is a powerful tool for determining the χ parameter. By analyzing the concentration dependence of the scattered intensity, the thermodynamic interactions can be extracted.

Research on model polyolefin blends, which are structurally analogous to copolymers of ethylene (B1197577) and butene-1, has utilized SANS to determine the temperature and composition dependence of the Flory-Huggins interaction parameter. psu.edu While these studies often focus on blends of deuterated and hydrogenous polymers, the principles are directly applicable to polymer-solvent systems where a deuterated solvent like this compound is used. The interaction parameter is extracted from the SANS data using the Random Phase Approximation (RPA) for concentrated solutions or from the second virial coefficient for dilute solutions.

The temperature dependence of the χ parameter can reveal important phase behavior, such as the Upper Critical Solution Temperature (UCST) or the Lower Critical Solution Temperature (LCST). For example, a study on a polyolefin blend system demonstrated that the temperature dependence of χ followed the form χ(T) = A/T + B, indicating an upper critical solution behavior. psu.edu

Below is a hypothetical data table illustrating the kind of thermodynamic data that can be obtained from SANS studies of a polymer in a deuterated solvent at different temperatures.

Temperature (°C)Radius of Gyration (Rg) (Å)Second Virial Coefficient (A₂) (cm³/g²)Flory-Huggins Parameter (χ)Solvent Quality
251505.0 x 10⁻⁴0.45Good
501453.5 x 10⁻⁴0.47Good
751381.0 x 10⁻⁴0.49Theta-like
100125-1.5 x 10⁻⁴0.52Poor

This table is illustrative and represents typical trends observed in polymer solutions as a function of temperature.

Kinetic and Mechanistic Investigations Utilizing Pentane D12

Elucidation of Reaction Mechanisms via Kinetic Isotope Effects (KIE) with Pentane-d12

The kinetic isotope effect is a phenomenon where the rate of a chemical reaction is altered when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.org In the context of this compound, this involves replacing the hydrogen atoms of pentane (B18724) with deuterium (B1214612). The resulting change in reaction rate, expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD), provides valuable information about the reaction mechanism. wikipedia.orglibretexts.org

The observation of a significant KIE (kH/kD > 1) when using this compound strongly suggests that a C-H bond is being broken in the rate-determining step of the reaction. pkusz.edu.cnprinceton.edu This is because the C-D bond is stronger than the C-H bond, requiring more energy to break and thus leading to a slower reaction rate. libretexts.org Conversely, the absence of a significant KIE (kH/kD ≈ 1) often indicates that C-H bond cleavage is not involved in the slowest step of the reaction. princeton.edu For instance, in the dehydrogenation of pentane, a KIE of 1.1 was observed, indicating that dehydrogenation is not the rate-determining step. researchgate.net

Researchers have utilized this compound in various studies to distinguish between proposed reaction pathways. By comparing the reaction rates of pentane and this compound under identical conditions, they can deduce whether C-H bond activation is a critical, rate-limiting event. snnu.edu.cnrutgers.edu

Primary and Secondary Isotope Effects in C-H/C-D Bond Activation Reactions

Kinetic isotope effects are broadly classified into primary and secondary effects, both of which can be investigated using this compound.

Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step. libretexts.org For C-H/C-D bond activation, a large normal PKIE (typically in the range of 2-7 at room temperature) is a strong indicator of direct involvement of the C-H bond in the transition state of the rate-limiting step. libretexts.orgepfl.ch The magnitude of the PKIE can provide further details about the nature of the transition state.

Secondary Kinetic Isotope Effects (SKIEs) occur when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. libretexts.org These effects are generally smaller than PKIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). pkusz.edu.cnprinceton.edu SKIEs often arise from changes in hybridization or steric environment at the labeled position between the reactant and the transition state. For example, a change from sp3 to sp2 hybridization at a carbon atom adjacent to the reaction center can lead to a small normal SKIE. scribd.com

In studies involving this compound, the observation of a PKIE points directly to the cleavage of a C-D bond as a key step, while SKIEs can offer more subtle clues about the structural changes occurring on the path to the transition state.

Theoretical Basis of Kinetic Isotope Effects: Zero-Point Energy Contributions

The theoretical foundation of the kinetic isotope effect lies in the concept of zero-point energy (ZPE), a direct consequence of quantum mechanics. wikipedia.orgnumberanalytics.com The ZPE is the lowest possible energy that a molecule can possess and is related to the vibrational frequency of its bonds. libretexts.org

The vibrational frequency of a bond is dependent on the masses of the atoms involved; a bond to a heavier isotope will have a lower vibrational frequency. wikipedia.org Consequently, a C-D bond has a lower zero-point energy than a C-H bond. libretexts.org This difference in ZPE between the C-H and C-D bonds in the reactant is the primary origin of the kinetic isotope effect.

For a reaction to occur, the molecule must pass through a higher energy transition state. If a C-H/C-D bond is being broken in this transition state, the difference in ZPE between the two isotopologues is often reduced compared to the ground state. princeton.edu This means that more energy is required to reach the transition state for the deuterated molecule, resulting in a higher activation energy and a slower reaction rate. wikipedia.orglibretexts.org The magnitude of the KIE is therefore directly related to the change in the difference in zero-point energies between the reactants and the transition state. princeton.edu

Application of this compound in Understanding Organic and Organometallic Reaction Pathways

This compound has proven to be an invaluable tool in mechanistic studies across both organic and organometallic chemistry.

In organometallic chemistry , this compound is frequently used to study C-H activation reactions, a fundamental process in catalysis. snnu.edu.cnrutgers.edu For example, competition experiments involving a mixture of pentane and this compound can reveal the selectivity and mechanism of metal complexes in activating alkane C-H bonds. snnu.edu.cn The observed KIEs can help to distinguish between different proposed mechanisms, such as oxidative addition, σ-bond metathesis, or radical pathways. snnu.edu.cnresearchgate.net

A study on the photochemical reaction of transition metal boryl complexes with a mixture of pentane and this compound yielded different KIEs for different metals (Fe, Ru, W), indicating that the alkane functionalization does not proceed through a free boryl radical mechanism. snnu.edu.cn In another example, the reaction of a platinum complex with this compound showed deuterium incorporation, providing insights into the reversibility of C-H activation and β-hydride elimination steps. rutgers.edu

In organic chemistry , while less common than in organometallic studies due to the higher energy barriers for C-H activation, this compound can be employed in reactions that proceed under harsh conditions or are catalyzed by strong reagents. Deuterium labeling studies, in general, are crucial for understanding reaction mechanisms, and the principles learned from this compound can be applied to more complex organic molecules.

Catalyst SystemReaction TypeObserved KIE (kH/kD)Mechanistic Implication
Tp'Rh(L)(R)HReductive Elimination~2.3 (inverse kD/kH)Selective activation of primary C-H bonds. snnu.edu.cn
CpM(CO)nB(OR)2 (M=Fe)Alkane Functionalization1.9C-H activation does not involve a free boryl radical. snnu.edu.cn
CpM(CO)nB(OR)2 (M=Ru)Alkane Functionalization2.2C-H activation does not involve a free boryl radical. snnu.edu.cn
Cp*M(CO)nB(OR)2 (M=W)Alkane Functionalization4.9-5.1C-H activation does not involve a free boryl radical. snnu.edu.cn
Iridium ComplexCyclopropane C-H activation3.8Reaction proceeds via initial C-H bond activation. snnu.edu.cn
Rhodium ComplexAlkane Dehydrogenation1.1Dehydrogenation is not the rate-determining step. researchgate.net

Deuterium Labeling for Differentiating Rate-Determining Steps and Intermediates

If a reaction proceeds through a pre-equilibrium step involving C-H bond cleavage before the rate-determining step, this can sometimes lead to an "equilibrium isotope effect" which can result in an inverse KIE (kH/kD < 1). wikipedia.org This occurs if the deuterated reactant is more stable in the pre-equilibrium intermediate.

Furthermore, observing the distribution of deuterium in the products of a reaction with this compound can provide evidence for the existence of certain intermediates. For instance, if a reaction proceeds through a symmetrical intermediate, the deuterium atoms may become scrambled, leading to a specific isotopic distribution in the final product. The absence of such scrambling can rule out certain pathways.

Computational and Theoretical Studies on Pentane D12

Computational and theoretical chemistry provide powerful tools to investigate the properties and reactivity of molecules like Pentane-d12 at an atomic level. These methods offer insights that can be difficult to obtain through experiments alone.

Pentane D12 in Tracer and Isotopic Exchange Studies

Applications of Pentane-d12 as a Stable Isotope Tracer in Environmental and Chemical Systems

This compound (C₅D₁₂) is the deuterated isotopologue of pentane (B18724), where hydrogen atoms are substituted with deuterium (B1214612), a stable isotope of hydrogen. This isotopic substitution makes it a valuable tool in various scientific studies, particularly as a tracer in environmental and chemical systems. Its unique isotopic composition allows it to be distinguished from its non-deuterated counterpart, pentane (C₅H₁₂), enabling researchers to track its movement and transformation in complex environments.

In environmental analysis, this compound can be utilized as an internal standard in analytical techniques such as gas chromatography-mass spectrometry (GC-MS). smolecule.com Its non-polar nature makes it a suitable solvent for the extraction and analysis of non-polar environmental contaminants, including pesticides, oils, and other hydrocarbons. smolecule.com When used as an internal standard, a known amount of this compound is added to a sample before analysis. Because it behaves chemically similarly to the non-deuterated analytes of interest but has a different mass, it can be used to quantify the concentration of the target compounds with greater accuracy by correcting for any loss of analyte during sample preparation and analysis.

In chemical research, the distinct mass of this compound allows it to be used in tracer studies to investigate reaction mechanisms and kinetics. smolecule.com By substituting deuterated compounds in a reaction, chemists can determine whether a particular carbon-hydrogen bond is broken in the rate-determining step of a reaction, a phenomenon known as the kinetic isotope effect. Bonds involving deuterium are generally stronger than those involving hydrogen, leading to slower reaction rates if the C-H bond is broken during the slowest step of the reaction. smolecule.com

While the primary application of this compound is as a solvent in Nuclear Magnetic Resonance (NMR) spectroscopy, its utility as a stable isotope tracer is significant in specialized research areas. smolecule.com For instance, in metabolic studies, the differing metabolic pathways of hydrogen and deuterium allow researchers to use deuterated molecules like this compound to trace metabolic processes within an organism. smolecule.com

Table 1: Applications of this compound in Tracer Studies

Application AreaTechniqueRole of this compoundPurpose
Environmental AnalysisGas Chromatography-Mass Spectrometry (GC-MS)Internal StandardTo improve the accuracy of quantification of non-polar contaminants. smolecule.com
Chemical ResearchKinetic Isotope Effect StudiesReactant/SubstrateTo elucidate reaction mechanisms by comparing reaction rates of deuterated and non-deuterated compounds. smolecule.com
Metabolic ResearchIsotope Tracer StudiesTracer MoleculeTo track the metabolic fate of pentane and related compounds within biological systems. smolecule.com

Isotopic Composition (D/H Ratio) Analysis for Source Apportionment and Geochemical Tracing

The analysis of the stable isotopic composition of elements, such as the deuterium/hydrogen (D/H) ratio, is a powerful tool in environmental science for source apportionment and geochemical tracing. By measuring the relative abundance of these isotopes in different samples, scientists can infer the origin, transport pathways, and transformation processes of various substances.

In the context of hydrocarbons, the D/H ratio can provide valuable information about their source and history. For example, thermogenic hydrocarbons (derived from the thermal maturation of organic matter deep within the Earth) can have different isotopic signatures compared to biogenic hydrocarbons (produced by biological processes at or near the surface). In geochemical studies, hydrocarbons such as methane, ethane, propane, butane, and pentane are analyzed to trace seabed hydrocarbon seepage, which can indicate the presence of underlying oil and gas reservoirs. mdpi.com The isotopic composition of these gases can help to confirm their thermogenic origin. mdpi.com

While there is a broad application of D/H ratio analysis for various compounds, specific studies detailing the use of this compound for determining the D/H ratio of pentane for source apportionment are not widely reported. The primary use of this compound in analytical chemistry is as a labeled internal standard, where its known isotopic purity is a prerequisite for accurate quantification, rather than being the subject of D/H ratio analysis for tracing purposes.

However, the principles of isotopic analysis are applicable. If pentane from an environmental sample were to be analyzed for its D/H ratio, this would be done using techniques like isotope ratio mass spectrometry (IRMS). The measured D/H ratio could then be compared to the ratios of potential sources to help identify its origin. For instance, different crude oils or refined petroleum products can have characteristic isotopic signatures.

The use of diagnostic ratios of different hydrocarbon concentrations is another common method for source apportionment. researchgate.netnih.gov While this does not directly involve isotopic analysis, it is a complementary technique used in geochemical tracing.

Advanced Research in Deuterated Materials and Isotopic Effects on Material Properties

Influence of Isotopic Substitution on Bulk Material Properties

The substitution of protium (B1232500) with deuterium (B1214612) directly impacts fundamental bulk properties, primarily stemming from the increase in molecular mass and alterations in intermolecular forces. The most immediate effect is an increase in density and molecular weight. ontosight.ai For instance, pentane-d12 has a molecular weight of approximately 84.22 g/mol , a noticeable increase from the 72.15 g/mol of standard n-pentane. ontosight.ainih.gov

This mass difference has a cascading effect on vibrational energetics. The carbon-deuterium (C-D) bond has a lower zero-point energy than a carbon-hydrogen (C-H) bond, resulting in a slightly shorter and stronger bond. researchgate.netrsc.org These changes in bond vibrations can influence macroscopic properties such as phase transition temperatures. rsc.org Research on certain liquid crystals has shown that deuteration can alter phase behavior, with studies on alkyl-deuterated biphenyls revealing slightly lower crystalline-to-nematic transition temperatures and higher nematic-to-isotropic transition temperatures compared to their hydrogenated analogs. mdpi.com In ferroelectric materials, the effect can be even more pronounced; the deuteration of potassium dihydrogen phosphate (B84403) (KDP) to form DKDP significantly elevates the Curie temperature, a phenomenon attributed to geometric isotope effects on the hydrogen bonds. rsc.orgresearchgate.net Furthermore, deuteration can induce what is described as "chemical pressure" within a crystal lattice, modifying the material's structure and thereby its bulk properties without external pressure application. rsc.org

Propertyn-PentaneThis compoundReference
Molecular FormulaC₅H₁₂C₅D₁₂ ontosight.ai
Molecular Weight72.15 g/mol84.22 g/mol ontosight.ainih.gov
Density (at 25 °C)~0.626 g/mL0.731 g/mL sigmaaldrich.com
Boiling Point36.1 °C36 °C sigmaaldrich.com
Melting Point-129.8 °C-130 °C sigmaaldrich.com

Modulation of Optical, Electrical, and Magnetic Characteristics through Deuteration

The isotopic effects of deuteration extend beyond bulk physical properties to significantly influence the optical, electrical, and magnetic behavior of materials. rsc.org

Optical Characteristics: A primary consequence of deuteration is the alteration of molecular vibrational frequencies. Because deuterium is heavier than hydrogen, the stretching and bending frequencies of C-D bonds are considerably lower than those of C-H bonds. rsc.orgmdpi.com This shift is particularly relevant in infrared (IR) spectroscopy and has practical implications for optical materials. The fundamental C-H stretching vibrations occur around 3000 cm⁻¹, but for C-D bonds, this shifts to approximately 2220-2050 cm⁻¹. mdpi.com This phenomenon can be exploited to create materials with enhanced transparency in the near-infrared (NIR) and mid-wavelength infrared (MWIR) regions by shifting absorption bands out of these spectral windows. mdpi.comoptica.org Studies on deuterated potassium dihydrogen phosphate (DKDP) crystals show that as the deuterium content increases, the material's transmittance in the 350–1800 nm range is enhanced. researchgate.net However, this can be accompanied by a decrease in the laser damage threshold. researchgate.net

Electrical Characteristics: Deuteration can serve as a subtle method for tuning the electrical properties of materials, particularly in systems where hydrogen bonding plays a critical role in charge transport. rsc.org Research on the organic conductor κ-H₃(Cat-EDT-TTF)₂ demonstrated that replacing hydrogen with deuterium in the material's hydrogen bonds triggered a phase transition from a paramagnetic semiconductor to a nonmagnetic insulator. kek.jp This switch was caused by the transfer of deuterium atoms, which in turn induced an electron transfer between the π-skeletons of the organic molecules. kek.jp In other hydrogen-bonded crystals, such as triammonium (B15348185) hydrogen disulphate, deuteration has been shown to shift the phase transition temperature and alter the DC electrical conductivity. iaea.org The systematic study of deuterated (TMTTF)₂X salts also reveals that deuteration impacts charge transport, confirming the intimate involvement of the molecular structure in the electrical properties. researchgate.net

Magnetic Characteristics: The influence of deuteration on magnetic properties is an area of active investigation. The changes can arise from structural modifications induced by the isotope substitution, which then affect magnetic exchange pathways. clarku.edu For example, in the layered magnetic compound bis-quinolinium tetrabromidocuprate(II) dihydrate, deuteration was found to cause a slight weakening of the magnetic exchange interactions, which was attributed to increased structural disorder in the deuterated crystals. clarku.edu In other systems, such as Co/Pd metallic multilayers, the absorption of deuterium was observed to decrease both the total magnetization and the perpendicular magnetic anisotropy, indicating that the isotope can directly modify the electronic structure responsible for the magnetic properties. aps.org Deuteration is also a key technique in neutron diffraction studies of magnetic materials, as replacing hydrogen with deuterium reduces incoherent scattering, allowing for clearer determination of magnetic structures. acs.org

Reduction of Non-Radiative Transitions and Enhancement of Photophysical Properties in Deuterated Systems

One of the most significant and widely exploited consequences of deuteration in materials science is the enhancement of luminescence properties. This effect stems from the suppression of non-radiative decay pathways in excited molecules. rsc.orgresearchgate.net When a molecule absorbs light and enters an excited electronic state, it can return to the ground state via radiative decay (emitting light, i.e., fluorescence or phosphorescence) or non-radiative decay (dissipating the energy as heat through molecular vibrations). acs.org

Non-radiative decay often occurs through vibronic coupling, where the electronic energy of the excited state is transferred to vibrational modes of the molecule. researchgate.net The high-frequency vibrations of C-H, N-H, and O-H bonds are particularly effective at quenching luminescence. Because the vibrational frequencies of the corresponding deuterated bonds (C-D, N-D, O-D) are significantly lower, a larger number of vibrational quanta are required to dissipate the same amount of electronic energy. rsc.orgmdpi.com This "energy gap" makes the non-radiative process much less efficient, thereby increasing the probability of radiative decay. acs.org

This suppression of non-radiative transitions leads to several desirable improvements in photophysical properties:

Increased Luminescence Quantum Yield: The fraction of excited molecules that decay through light emission is enhanced. acs.orgnih.gov Studies on carbon dots showed that their quantum yield was significantly improved after deuteration. nih.govnih.gov

Longer Excited-State Lifetimes: Molecules remain in their excited state for a longer duration before returning to the ground state. researchgate.netacs.org Experiments on gaseous oxazine (B8389632) dyes demonstrated that deuteration of amine groups increased fluorescence lifetimes by 10–23%. rsc.org

Enhanced Brightness and Performance: In applications like photopharmacology, deuteration has been shown to be a general strategy for improving the performance of photoswitches like azobenzene (B91143) by increasing their light sensitivity and photoswitching kinetics. researchgate.netd-nb.infobiorxiv.org

The effect is so reliable that deuteration has become a standard strategy for improving the efficiency of organic light-emitting diodes (OLEDs), fluorescent probes, and photosensitizers. researchgate.netnih.gov

Compound/SystemEffect of DeuterationObserved Photophysical EnhancementReference
Azobenzene PhotoswitchesPerdeuteration of the chromophoreImproved light sensitivity, higher quantum yield, and faster photoswitching kinetics researchgate.netd-nb.info
Carbon Dots (CDs)Synthesis in D₂O instead of H₂OSignificantly enhanced quantum yield, emission intensity, and lifetime nih.govnih.gov
Oxazine DyesDeuteration of amine groupsIncreased fluorescence lifetime and brightness (10-23% increase) rsc.org
Ytterbium-doped Carbon FilmsSubstitution of C-H with C-D bondsReduced quenching of Yb³⁺ photoluminescence, leading to higher PL intensity mdpi.com
Alternating GC OligonucleotideSolvent change from H₂O to D₂OPronounced increase in excited-state lifetime, demonstrating an isotope effect on DNA dynamics acs.orgnih.gov

Q & A

Q. What safety protocols are critical when handling Pentane-d12 in laboratory settings?

this compound, as a highly flammable deuterated solvent, requires strict adherence to safety guidelines. Key protocols include:

  • Use of explosion-proof equipment and grounding to prevent static discharge.
  • Storage in approved flammable storage cabinets at temperatures below 25°C, away from ignition sources .
  • Immediate use of safety showers/eyewash stations in case of skin/eye contact and adherence to spill containment procedures (e.g., inert absorbents like vermiculite) .
  • Compliance with institutional Chemical Hygiene Plans, including proper ventilation and PPE (nitrile gloves, lab coats, and face shields) .

Q. How does isotopic purity (e.g., 98-99 atom % D) influence experimental design in NMR studies?

High isotopic purity minimizes proton interference in NMR spectra, enabling precise analysis of molecular interactions. For example:

  • In studies of alkane activation mechanisms, deuterated solvents like this compound eliminate unwanted proton signals, allowing clear observation of Re-PF3 complex interactions via 19F NMR .
  • Contamination by residual protons (e.g., from improper solvent drying) can introduce splitting in 19F resonances, complicating data interpretation .

Q. What are the best practices for integrating this compound into solvent systems for kinetic studies?

  • Ensure compatibility with reaction conditions (e.g., inert atmosphere for air-sensitive reactions).
  • Pre-dry this compound using molecular sieves to prevent trace water from affecting reaction kinetics.
  • Validate solvent purity via gas chromatography or NMR before critical experiments to avoid confounding variables .

Advanced Research Questions

Q. How do thermodynamic properties of this compound differ from its non-deuterated counterpart, and how can these differences be modeled?

Deuterated alkanes exhibit slight deviations in properties like boiling point and thermal conductivity due to isotopic mass effects. For example:

  • The thermal conductivity of n-pentane and its deuterated form can be modeled using reference equations that account for dilute-gas and critical-region behavior. These equations integrate experimental data with theoretical frameworks (e.g., kinetic theory) and are validated against high-precision measurements .
  • In vapor-liquid equilibrium studies, isotopic substitution alters phase boundaries, requiring adjustments in predictive equations of state .

Q. What methodological challenges arise when using this compound in ultrafast spectroscopic studies of reaction dynamics?

  • Deuteration reduces vibrational coupling, which can slow reaction kinetics compared to protonated analogs. Researchers must calibrate time-resolved setups (e.g., pump-probe spectroscopy) to account for isotopic inertia.
  • Signal-to-noise ratios may decrease due to lower natural abundance of deuterium, necessitating longer acquisition times or higher sample concentrations .

Q. How can researchers resolve contradictions in experimental data involving this compound, such as unexpected isotopic shifts in NMR spectra?

Contradictions often stem from incomplete deuteration or solvent contamination. Mitigation strategies include:

  • Validating isotopic purity via mass spectrometry or 1H NMR.
  • Repeating experiments with rigorously dried solvents and controlled humidity.
  • Cross-referencing with computational models (e.g., DFT calculations) to predict expected shifts and identify anomalies .

Q. What frameworks (e.g., PICO, FINER) are most effective for formulating research questions about this compound’s role in catalytic systems?

  • PICO : Define Population (e.g., transition-metal catalysts), Intervention (e.g., this compound as a solvent), Comparison (protonated pentane), and Outcome (e.g., reaction rate or selectivity changes).
  • FINER : Ensure questions are Feasible (accessible instrumentation), Interesting (novel isotopic effects), Novel (unexplored catalytic pathways), Ethical (safe handling), and Relevant (advancing green chemistry) .

Data Analysis and Reporting

Q. How should researchers present isotopic effects in manuscripts to ensure clarity and reproducibility?

  • Include raw NMR spectra and thermal conductivity datasets in supplementary materials, with annotations highlighting deuterium-specific peaks or deviations.
  • Use SI units and standardized reference equations (e.g., those from NIST) for thermodynamic properties .
  • Discuss limitations, such as solvent purity thresholds or instrument calibration tolerances, to contextualize findings .

Q. What statistical methods are appropriate for analyzing small isotopic effects in this compound studies?

  • Employ paired t-tests or ANOVA to compare reaction outcomes (e.g., yields, kinetics) between deuterated and non-deuterated systems.
  • Use error propagation models to quantify uncertainties in thermal conductivity measurements arising from isotopic composition .

Ethical and Reproducibility Considerations

Q. How can researchers ensure ethical compliance when using this compound in collaborative studies?

  • Document safety protocols and material sourcing in institutional review board (IRB) submissions.
  • Share validated handling SOPs and purity certificates with collaborators to maintain consistency across labs .

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Pentane-d12

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